molecular formula C14H17N3OS2 B12646530 Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N'-2-thiazolyl- CAS No. 149488-31-3

Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12646530
CAS No.: 149488-31-3
M. Wt: 307.4 g/mol
InChI Key: ZLAVJBBRIDICHK-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, which significantly alters their chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

149488-31-3

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

1-[2-(3-ethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C14H17N3OS2/c1-2-18-12-5-3-4-11(10-12)6-7-15-13(19)17-14-16-8-9-20-14/h3-5,8-10H,2,6-7H2,1H3,(H2,15,16,17,19)

InChI Key

ZLAVJBBRIDICHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2

Origin of Product

United States

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